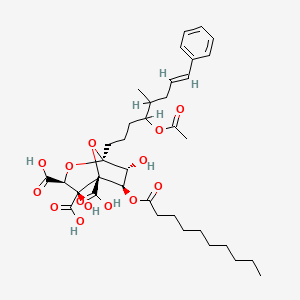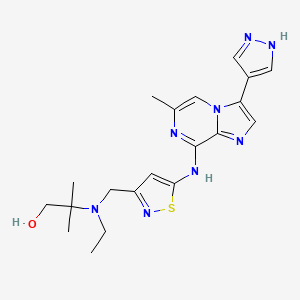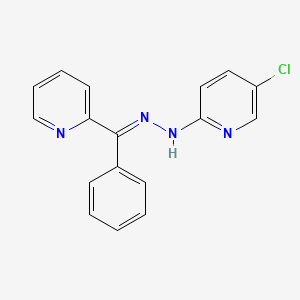
Lumacaftor
Übersicht
Beschreibung
Lumacaftor is a pharmaceutical compound used in combination with Ivacaftor for the treatment of cystic fibrosis in patients who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene . This combination is marketed under the brand name Orkambi. This compound acts as a protein chaperone, aiding in the proper folding and trafficking of the CFTR protein to the cell surface, thereby improving its function .
Wissenschaftliche Forschungsanwendungen
Lumacaftor hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Proteinfaltung und -transportmechanismen verwendet.
Biologie: Wird auf seine Rolle bei der Korrektur von Proteinfehlfaltung bei verschiedenen genetischen Erkrankungen untersucht.
5. Wirkmechanismus
This compound wirkt durch Stabilisierung des defekten CFTR-Proteins, erleichtert seinen korrekten Transport an die Zelloberfläche und stellt seine Funktion teilweise wieder her. Das molekulare Ziel von this compound ist das F508del-mutierte CFTR-Protein. Indem es als Chaperon wirkt, unterstützt this compound die konformationelle Stabilität des CFTR-Proteins und verhindert so seine Fehlfaltung und Degradation .
Ähnliche Verbindungen:
Ivacaftor: Ein CFTR-Potentiator, der die offene Wahrscheinlichkeit des Kanals und den Chloridtransport erhöht.
Tezacaftor: Ein weiterer CFTR-Korrektor, der ähnlich wie this compound funktioniert, jedoch mit unterschiedlichen Bindungsstellen und Mechanismen.
Elexacaftor: Ein neuerer CFTR-Korrektor, der in Kombination mit Tezacaftor und Ivacaftor eine effektivere Behandlung für Mukoviszidose bietet
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, gezielt die F508del-Mutation im CFTR-Gen zu bekämpfen, was es zu einem entscheidenden Bestandteil der Kombinationstherapie bei Mukoviszidose macht. Seine Rolle als Protein-Chaperon unterscheidet es von anderen CFTR-Modulatoren .
Wirkmechanismus
Target of Action
Lumacaftor primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs . Mutations in the CFTR gene, particularly the F508del mutation, result in altered production, misfolding, or function of the CFTR protein .
Mode of Action
This compound acts as a protein chaperone . It aids in the conformational stability of F508del-mutated CFTR proteins, preventing misfolding . This results in increased processing and trafficking of mature protein to the cell surface .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CFTR protein pathway . By correcting the folding and trafficking defects of the F508del-mutated CFTR proteins, this compound restores the normal function of the CFTR ion channels . This leads to improved fluid and ion transport across cell membranes, reducing the production of thick, sticky mucus that characterizes cystic fibrosis .
Pharmacokinetics
This compound is mainly metabolized by cytochromes P450 3A , which influences its enzymatic activity . It exhibits significant interindividual pharmacokinetic variability and is prone to drug–drug interactions . The exposure of this compound generally increases proportionally to doses over the range of 200 mg every 24 hours to 400 mg every 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the quantity, stability, and function of F508del-CFTR at the cell surface, resulting in increased chloride ion transport . Clinically, this leads to improved lung function, reduced pulmonary exacerbations, increased weight gain, and overall improvements in cystic fibrosis symptoms .
Action Environment
Environmental factors, such as the presence of other drugs, can influence the action, efficacy, and stability of this compound. As this compound is sensitive to inhibition and induction, its enzymatic activity can be influenced by these factors . Therefore, careful management of drug interactions is necessary to optimize the therapeutic effects of this compound .
Biochemische Analyse
Biochemical Properties
Lumacaftor acts as a protein chaperone, aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface . It interacts with the CFTR protein, a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs .
Cellular Effects
This compound has been shown to improve cystic fibrosis symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR proteins . It has been observed to have effects on various types of cells and cellular processes, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound works at the molecular level by aiding the conformational stability of the mutated CFTR protein, preventing its misfolding and resulting in increased processing and trafficking of mature protein to the cell surface .
Temporal Effects in Laboratory Settings
In a yearlong study, this compound showed stabilization in the pancreatic indices, nutritional status, structure, and function of the lungs, with a beneficial effect on bone mineral metabolism and CFTR function .
Metabolic Pathways
It is known that this compound improves the processing of F508del CFTR and its transport to the cell surface .
Transport and Distribution
This compound is extensively protein-bound in the plasma (99%), and binds primarily to albumin . It is known to improve the trafficking of the CFTR protein to the cell surface .
Subcellular Localization
This compound acts as a chaperone during protein folding and increases the number of CFTR proteins that are trafficked to the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lumacaftor involves several steps, starting with the preparation of key intermediatesThe final steps involve the coupling of these intermediates to form the complete this compound molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lumacaftor durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des this compound-Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die für die weitere Forschung und Entwicklung eingesetzt werden können .
Vergleich Mit ähnlichen Verbindungen
Ivacaftor: A CFTR potentiator that increases the channel’s open probability and chloride transport.
Tezacaftor: Another CFTR corrector that works similarly to Lumacaftor but with different binding sites and mechanisms.
Elexacaftor: A newer CFTR corrector that, when combined with Tezacaftor and Ivacaftor, provides a more effective treatment for cystic fibrosis
Uniqueness of this compound: this compound is unique in its ability to specifically target the F508del mutation in the CFTR gene, making it a crucial component of the combination therapy for cystic fibrosis. Its role as a protein chaperone distinguishes it from other CFTR modulators .
Eigenschaften
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUSARDNFIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239523 | |
| Record name | Lumacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lumacaftor improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR, resulting in increased processing and trafficking of mature protein to the cell surface. More specifically, lumacaftor acts as a protein-folding chaperone, preventing misfolding of CFTR ion channels and consequent destruction during processing in the endoplasmic reticulum. | |
| Record name | Lumacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936727-05-8 | |
| Record name | Lumacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














